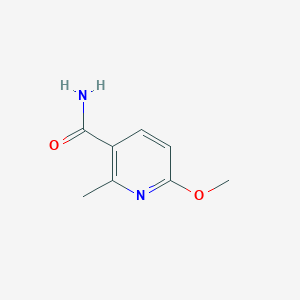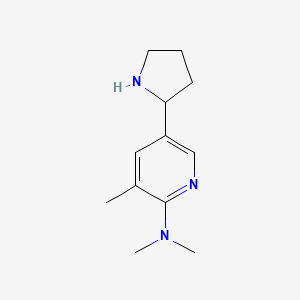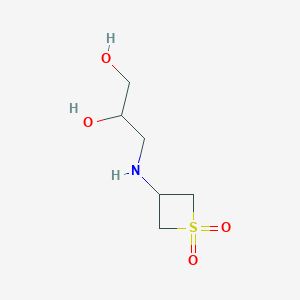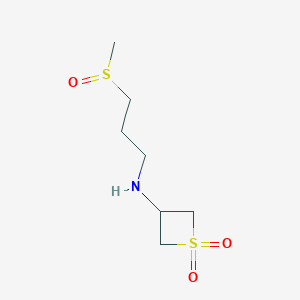
6-Methoxy-2-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-methylnicotinamide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of nicotinamide, featuring a methoxy group at the 6-position and a methyl group at the 2-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylnicotinamide typically involves the methylation of 6-methylnicotinic acid. The process begins with the esterification of 6-methylnicotinic acid using an alcohol solvent under acidic conditions to form 6-methylnicotinate. This ester is then reacted with N-methylpyrrolidone and an inorganic base at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy and methyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of nicotinamide, such as carboxylic acids, amines, and substituted pyridines .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antibacterial activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylnicotinamide: Lacks the methoxy group, resulting in different chemical properties and biological activities.
2-Methylnicotinamide: Lacks the methoxy group at the 6-position, affecting its reactivity and applications.
Nicotinamide: The parent compound without any substitutions, widely used in various biochemical applications
Uniqueness
6-Methoxy-2-methylnicotinamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These substitutions enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
6-methoxy-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-6(8(9)11)3-4-7(10-5)12-2/h3-4H,1-2H3,(H2,9,11) |
InChI-Schlüssel |
NLTGZBGPHCEQHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)OC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methylpropyl)sulfanyl]azetidine](/img/structure/B13009688.png)


![7-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009694.png)
![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13009703.png)
![2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B13009707.png)


![1-Methyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13009720.png)
![7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B13009729.png)


![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13009760.png)

